(R)-1-(benzo[b]thiophen-3-yl)ethanamine hydrochloride
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Overview
Description
Scientific Research Applications
Neuroprotective and Cognitive Enhancing Effects
- Cognitive Enhancement and Neuroprotection: (1R)-1-benzo[b]thiophen-5-yl-2-[2-(diethylamino)ethoxy]ethan-1-ol hydrochloride, also known as T-588, has been shown to enhance cognitive functions. It protects against sodium nitroprusside-induced toxicity in cultured astrocytes, suggesting a protective effect on mitochondrial dysfunction and cell injury (Phuagphong et al., 2004).
- Stimulation of Neuronal ERK Phosphorylation: T-588 also stimulates phosphorylation of extracellular signal-regulated kinases (ERK) in the hippocampus of mice, indicating activation of neuronal pathways important for cognitive functions (Yokoyama et al., 2003).
Protective Effects in Neuronal Injury Models
- Protection Against Neuronal Injury: T-588 shows a protective effect in models of neuronal injury caused by serum deprivation or amyloid-beta protein, although it does not affect the ERK pathway in these contexts (Yamamuro et al., 2003).
- Ameliorative Effects on Learning Deficits: This compound also ameliorates learning deficits induced by brain ischemia in rats, suggesting a potential for enhancing residual cognitive functions (Nakada et al., 2001).
Effects on Neurotransmitter Release
- Stimulation of Noradrenaline Release: T-588 stimulates noradrenaline release from rat cerebral cortical slices in vitro, which can have implications for its cognitive enhancing effects (Miyazaki et al., 1997).
Anticancer Potential
- Antiproliferative Activity Against Cancer Cells: Hydroxyl-containing benzo[b]thiophene analogs demonstrate selective antiproliferative activity against laryngeal cancer cells, indicating potential for cancer treatment (Haridevamuthu et al., 2023).
Antimicrobial and Antifungal Activities
- Antibacterial and Antifungal Effects: Novel derivatives of benzo[b]thiophene exhibit antimicrobial and antifungal activities, offering potential applications in combating infections (Pejchal et al., 2015).
Additional Applications
- Application in Thin-Layer Chromatographic Analysis: Benzo[b]thiophene derivatives have been used in the quantitative structure-activity relationship analysis of H1-antihistamine activity, illustrating their utility in pharmacological research (Brzezińska et al., 2003).
- Role in Synthesis of Enantiomers: The compound has been utilized in the asymmetric synthesis of 5-lipoxygenase inhibitors, demonstrating its importance in the synthesis of pharmacologically active compounds (Bosiak et al., 2008).
Safety and Hazards
Properties
IUPAC Name |
(1R)-1-(1-benzothiophen-3-yl)ethanamine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NS.ClH/c1-7(11)9-6-12-10-5-3-2-4-8(9)10;/h2-7H,11H2,1H3;1H/t7-;/m1./s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HBQPIEGNXUZBDW-OGFXRTJISA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CSC2=CC=CC=C21)N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1=CSC2=CC=CC=C21)N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClNS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.73 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1027709-85-8 |
Source
|
Record name | (R)-1-(benzo[b]thiophen-3-yl)ethanamine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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